Cas no 2248362-49-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248362-49-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate
- EN300-6516542
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- インチ: 1S/C17H17N3O4/c1-17(2,3)13-12(9-19(4)18-13)16(23)24-20-14(21)10-7-5-6-8-11(10)15(20)22/h5-9H,1-4H3
- InChIKey: SOMZIXWSJYRYJO-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN(C)N=C1C(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 327.12190603g/mol
- どういたいしつりょう: 327.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516542-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
Enamine | EN300-6516542-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
Enamine | EN300-6516542-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
Enamine | EN300-6516542-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
Enamine | EN300-6516542-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
Enamine | EN300-6516542-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
Enamine | EN300-6516542-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 | |
Enamine | EN300-6516542-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.1g |
$640.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate
The compound with CAS No. 2248362-49-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound has garnered attention due to its unique structural features and promising applications in drug design and advanced materials development.
Structural Features and Synthesis
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic framework with a lactam moiety, which contributes to its stability and reactivity. The isoindole ring system is further substituted with a pyrazole carboxylate group, specifically the 3-(tert-butyl)-1-methyl pyrazole moiety, which enhances its electronic properties and functional versatility. Recent studies have focused on optimizing the synthesis of this compound through efficient catalytic methods, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques.
Applications in Drug Design
Recent research highlights the potential of 1,3-dioxo derivatives in medicinal chemistry. The compound has shown promise as a lead molecule for designing bioactive agents targeting various therapeutic areas. For instance, its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable candidate for anti-inflammatory and anticancer drug development. Researchers have also explored its role as a scaffold for constructing heterocyclic compounds with improved pharmacokinetic profiles.
Materials Science Applications
In the realm of materials science, pyrazole-containing compounds like this derivative have demonstrated unique optical and electronic properties. They are being investigated for their potential in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. The tert-butyl substituent plays a crucial role in enhancing the stability and mechanical properties of materials derived from this compound.
Environmental Impact and Sustainability
Recent studies have also focused on the environmental impact of synthesizing such compounds. Efforts are being made to develop greener synthesis routes that minimize waste and reduce energy consumption. For example, the use of biodegradable solvents and recyclable catalysts has been explored to make the production process more sustainable.
Future Directions
The future of 1,3-dioxo derivatives lies in exploring their full potential across diverse applications. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new possibilities for this compound. With ongoing advancements in synthetic methodologies and computational modeling techniques, the development of novel applications for this compound is anticipated to accelerate further.
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